molecular formula C7H8BrNO2 B1342882 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 562074-46-8

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1342882
CAS No.: 562074-46-8
M. Wt: 218.05 g/mol
InChI Key: HAEVZKQRENIKEV-UHFFFAOYSA-N
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Description

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-3-5(8)4(2)9-6(3)7(10)11/h9H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVZKQRENIKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1Br)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of brominated dimethylpyrrole carboxylic acids in DMSO vs methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility behavior, handling, and experimental optimization of brominated dimethylpyrrole carboxylic acids (e.g., 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid). It is designed for application scientists and medicinal chemists requiring precise control over solvent systems.

Executive Summary: The Solvation Paradox

Brominated dimethylpyrrole carboxylic acids represent a unique challenge in solution chemistry. While the pyrrole core is electron-rich and capable of hydrogen bonding, the addition of a bromine atom (lipophilic, heavy halogen) and a carboxylic acid moiety (hydrophilic, ionizable) creates conflicting solubility vectors.

  • DMSO (Dimethyl Sulfoxide) acts as the Thermodynamic Sink , offering the highest solubility (typically >10 mM) by disrupting strong intermolecular hydrogen dimerizations of the carboxylic acid groups. It is the gold standard for stock solutions.

  • Methanol (MeOH) acts as the Kinetic Solvent , offering moderate solubility and ease of removal, but carries a latent chemical risk: spontaneous methyl esterification under acidic conditions or prolonged storage.

Key Insight: For biological assays and long-term storage, DMSO is non-negotiable. For synthetic transfers and recrystallization, Methanol is superior only if exposure time is minimized to prevent solvolysis.

Molecular Architecture & Solubility Physics

To understand the solubility difference, we must analyze the crystal lattice energy versus the solvation energy of the target molecule.

Structural Drivers
  • Pyrrole NH Donor: The pyrrole nitrogen is a hydrogen bond donor.

  • Carboxylic Acid: Exists as a stable, hydrogen-bonded dimer in the solid state. Breaking this dimer is the primary energy barrier to dissolution.

  • Bromine Substituent: Increases molecular weight and London dispersion forces, significantly raising the lattice energy compared to non-halogenated pyrroles. This makes the compound "harder" to dissolve, requiring a solvent with high dielectric strength.

Solvent Interaction Mechanisms
FeatureDMSO (Dipolar Aprotic)Methanol (Polar Protic)
Dielectric Constant (

)
~47 (High)~33 (Moderate)
Mechanism Strong dipole interaction with the acidic proton; effectively "caps" the COOH and NH groups, preventing re-dimerization.Solvates via H-bond networking. Methanol acts as both donor and acceptor but competes with the solute's internal H-bonds.
Solubility Outcome High Solubility. Can achieve 10–50 mM concentrations.Moderate Solubility. Often requires heating; precipitates upon cooling.
Chemical Risk Oxidation (rare under ambient conditions).Esterification. The COOH group can convert to COOMe in the presence of trace acid.

Comparative Solvent Analysis

The following data summarizes the operational parameters for 4-bromo-3,5-dimethylpyrrole-2-carboxylic acid and its analogs (e.g., 4,5-dibromo variants).

Quantitative Solubility Estimates
ParameterDMSOMethanolWater (Reference)
Saturation Limit (25°C) ~10–25 mg/mL ~1–5 mg/mL < 0.1 mg/mL
Dissolution Rate Slow (Viscous diffusion)Fast (Low viscosity)Negligible
Boiling Point 189°C (Hard to remove)64.7°C (Easy to remove)100°C
Freezing Point 19°C (Freezes in cold storage)-97°C (Liquid in freezer)0°C
Primary Use Case HTS Library Stocks, CryopreservationHPLC Mobile Phase, RecrystallizationBuffers (precipitation risk)

Critical Note: While DMSO offers superior solubility, it is hygroscopic. Water uptake by DMSO significantly reduces its solvating power for these hydrophobic brominated compounds, leading to "crash-out" events over time.

Visualizing the Decision Process

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher on when to employ DMSO versus Methanol based on the downstream application.

SolventLogic Start Start: Brominated Pyrrole Sample Goal Define Application Goal Start->Goal Storage Long-term Storage / Bio-Assay Goal->Storage Stability Synthesis Synthesis / Purification Goal->Synthesis Reactivity Analysis Analytical (HPLC/NMR) Goal->Analysis Quantification DMSO_Stock Use Anhydrous DMSO (10-50 mM) Storage->DMSO_Stock MeOH_Solv Use Methanol (Warm to 40°C if needed) Synthesis->MeOH_Solv Analysis->DMSO_Stock NMR (DMSO-d6) Analysis->MeOH_Solv LC-MS Mobile Phase Freeze_Warn Warning: Freezes at <19°C Use aliquots DMSO_Stock->Freeze_Warn Ester_Risk CRITICAL: Avoid Acid Trace Risk of Methyl Ester MeOH_Solv->Ester_Risk

Caption: Decision matrix for solvent selection balancing solubility limits against chemical stability risks.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. For drug development, thermodynamic equilibrium solubility must be determined using the Shake-Flask Method with HPLC quantification.

Protocol Steps
  • Preparation of Supersaturated Solution:

    • Weigh ~5 mg of the brominated pyrrole carboxylic acid into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the solvent (DMSO or Methanol).

    • Note: The mixture should be a suspension (solid must be visible). If it dissolves completely, add more solid.

  • Equilibration:

    • Agitate at 25°C for 24 hours at 500 rpm.

    • Why? This ensures the breakdown of the crystal lattice and establishment of equilibrium.

  • Phase Separation:

    • Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solids.

    • Critical: If using DMSO, ensure the centrifuge is not cooled below 20°C to prevent solvent freezing.

  • Quantification (HPLC-UV):

    • Carefully remove the supernatant.

    • Dilute the supernatant 100-fold into Acetonitrile (NOT water, to avoid precipitation).

    • Inject onto a C18 column.

    • Calculate concentration against a standard curve.

Diagram 2: Experimental Workflow

SolubilityWorkflow Step1 1. Supersaturation (Excess Solid + Solvent) Step2 2. Agitation (24h @ 25°C) Step1->Step2 Equilibration Step3 3. Centrifugation (Remove undissolved solid) Step2->Step3 Phase Sep Step4 4. Dilution (Into MeCN, 1:100) Step3->Step4 Supernatant Step5 5. HPLC Quant (vs Standard) Step4->Step5 Analysis

Caption: Standardized Shake-Flask protocol for determining thermodynamic solubility limits.

Authoritative References

  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Distinctions Between 4-Bromo and 5-Bromo Dimethylpyrrole Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the pivotal differences between 4-bromo and 5-bromo substituted dimethylpyrrole derivatives. In the realm of heterocyclic chemistry and drug discovery, the precise placement of a halogen substituent on a pyrrole core can dramatically influence the molecule's synthetic accessibility, reactivity, and ultimately its biological activity. This document is structured to offer not just a comparative overview, but also actionable, field-proven insights into the practical implications of this isomeric distinction. We will delve into the nuanced interplay of electronic and steric effects that govern the behavior of these valuable synthetic intermediates.

Fundamental Principles: The Impact of Bromine Position on the Pyrrole Scaffold

The pyrrole ring is an electron-rich aromatic heterocycle. The position of an electron-withdrawing substituent like bromine significantly alters the electron density distribution within the ring, thereby dictating its reactivity towards electrophilic and nucleophilic reagents, as well as its propensity to engage in transition metal-catalyzed cross-coupling reactions.

Electronic Effects:

  • 5-Bromo (α-Bromo) Derivatives: The bromine atom at the 5-position (alpha to the nitrogen) exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The inductive effect deactivates the entire ring towards electrophilic substitution, but the lone pairs on the bromine can participate in resonance, slightly mitigating this deactivation. The C-Br bond at the α-position is generally more polarized and susceptible to oxidative addition in cross-coupling reactions.

  • 4-Bromo (β-Bromo) Derivatives: When bromine is at the 4-position (beta to the nitrogen), its inductive effect is still significant, but its mesomeric effect on the key reactive positions (the other β-position and the α-positions) is less pronounced compared to the 5-bromo isomer. This can lead to different regioselectivity in subsequent reactions.

Steric Effects:

The position of the bromine atom also imparts distinct steric hindrance around the pyrrole core. A bromine atom at the 5-position can sterically shield the adjacent N-H group and the 4-position. Conversely, a 4-bromo substituent will primarily hinder reactions at the adjacent 3- and 5-positions. This steric influence is a critical factor in both the synthesis of these derivatives and their subsequent functionalization.[1][2]

Synthesis and Regioselectivity of Bromination

The preparation of regiochemically pure 4-bromo and 5-bromo dimethylpyrrole derivatives is a crucial first step for their use in further synthetic applications. The substitution pattern of the starting dimethylpyrrole (i.e., 2,3-dimethylpyrrole vs. 2,5-dimethylpyrrole) dictates the possible isomers and the strategies for their selective synthesis.

Bromination of 2,3-Dimethylpyrrole

For a 2,3-dimethylpyrrole scaffold, two possible monobrominated products exist: 4-bromo-2,3-dimethylpyrrole and 5-bromo-2,3-dimethylpyrrole.

  • Formation of 5-Bromo-2,3-dimethylpyrrole: Electrophilic bromination of 2,3-dimethylpyrrole is expected to preferentially occur at the more activated and sterically accessible 5-position (an α-position). Reagents like N-bromosuccinimide (NBS) in a non-polar solvent are typically employed.

  • Formation of 4-Bromo-2,3-dimethylpyrrole: Achieving selective bromination at the 4-position (a β-position) is more challenging due to the higher reactivity of the α-position. This often requires the use of protecting groups on the nitrogen, which can direct the bromination to the β-position, or the use of specific brominating agents under carefully controlled conditions.[3][4]

Bromination of 2,5-Dimethylpyrrole

In the case of 2,5-dimethylpyrrole, the two remaining positions (3 and 4) are β-positions and are electronically equivalent. Therefore, monobromination will yield a single product: 3-bromo-2,5-dimethylpyrrole . For the purpose of this guide, we will consider this as a "β-bromo" isomer, analogous to a 4-bromo derivative in terms of its position relative to the nitrogen and methyl groups. Dibromination would lead to 3,4-dibromo-2,5-dimethylpyrrole.

Experimental Protocol: Synthesis of 3-Bromo-2,5-dimethyl-1H-pyrrole

This protocol describes a general method for the monobromination of 2,5-dimethylpyrrole.

Materials:

  • 2,5-Dimethylpyrrole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2,5-dimethylpyrrole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-bromo-2,5-dimethyl-1H-pyrrole.

Comparative Reactivity in Cross-Coupling Reactions

One of the most significant applications of brominated pyrroles is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The position of the bromine atom has a profound impact on the reaction's success and efficiency.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base.

  • 5-Bromo (α-Bromo) Derivatives: The C-Br bond at the α-position is generally more reactive towards the oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction. This often leads to faster reaction rates and higher yields compared to their β-bromo counterparts. However, a competing side reaction, protodebromination (loss of bromine), can be more prevalent with α-bromo isomers, especially if the pyrrole nitrogen is unprotected.[5]

  • 4-Bromo (β-Bromo) Derivatives: The C-Br bond at the β-position is typically less reactive in oxidative addition. Consequently, these isomers may require more forcing reaction conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields to the α-bromo isomers. The advantage is that they are often less prone to protodebromination.

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling of bromopyrroles.[6][7]

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Feature5-Bromo-2,3-dimethylpyrrole (α-Bromo)4-Bromo-2,3-dimethylpyrrole (β-Bromo)
Reactivity Generally higherGenerally lower
Reaction Conditions Milder conditions often sufficeMay require more forcing conditions
Side Reactions More prone to protodebrominationLess prone to protodebromination
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄)May require more active catalysts/ligands
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromodimethylpyrrole Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromodimethylpyrrole with an arylboronic acid.

Materials:

  • Bromodimethylpyrrole derivative (4-bromo or 5-bromo) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water or DME/water mixture)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask, add the bromodimethylpyrrole derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Spectroscopic Characterization

The isomeric 4-bromo and 5-bromo dimethylpyrrole derivatives can be readily distinguished by their spectroscopic data, particularly their ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

  • The chemical shift of the pyrrolic protons is influenced by the position of the bromine atom. The proton at the α-position typically resonates at a lower field (higher ppm) than the proton at the β-position.

  • In 5-bromo-2,3-dimethylpyrrole, the remaining proton is at the 4-position (a β-proton), and its chemical shift will be characteristic.

  • In 4-bromo-2,3-dimethylpyrrole, there are two remaining protons at the α-positions (at C5) and their chemical shifts will be indicative of their environment.

¹³C NMR Spectroscopy:

  • The carbon atom directly attached to the bromine will show a characteristic chemical shift, typically at a higher field (lower ppm) compared to the other pyrrole carbons due to the heavy atom effect of bromine.

  • The chemical shifts of the other carbon atoms in the pyrrole ring will also be affected by the position of the bromine, providing a clear fingerprint for each isomer.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Brominated Dimethylpyrroles (Illustrative)

CompoundPyrrole H-4Pyrrole H-5
5-Bromo-2,3-dimethylpyrrole ~6.0-6.2-
4-Bromo-2,3-dimethylpyrrole -~6.5-6.7

Note: These are approximate values and can vary depending on the solvent and other substituents.

Visualization of Key Concepts

Diagram 1: Regioselectivity in the Bromination of 2,3-Dimethylpyrrole

G cluster_start Starting Material cluster_reagent Brominating Agent cluster_products Products 2,3-Dimethylpyrrole 2,3-Dimethylpyrrole 5-Bromo-2,3-dimethylpyrrole 5-Bromo-2,3-dimethylpyrrole 2,3-Dimethylpyrrole->5-Bromo-2,3-dimethylpyrrole Major Product (Electrophilic attack at α-position) 4-Bromo-2,3-dimethylpyrrole 4-Bromo-2,3-dimethylpyrrole 2,3-Dimethylpyrrole->4-Bromo-2,3-dimethylpyrrole Minor Product (Requires specific conditions) NBS NBS G cluster_isomers Isomeric Starting Materials cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome 5-Bromo-2,3-dimethylpyrrole 5-Bromo-2,3-dimethylpyrrole Milder Conditions Milder Conditions 5-Bromo-2,3-dimethylpyrrole->Milder Conditions Reactive Protodebromination Protodebromination 5-Bromo-2,3-dimethylpyrrole->Protodebromination Potential Side Reaction 4-Bromo-2,3-dimethylpyrrole 4-Bromo-2,3-dimethylpyrrole Forcing Conditions Forcing Conditions 4-Bromo-2,3-dimethylpyrrole->Forcing Conditions Less Reactive High Yield, Faster Rate High Yield, Faster Rate Milder Conditions->High Yield, Faster Rate Moderate to Good Yield, Slower Rate Moderate to Good Yield, Slower Rate Forcing Conditions->Moderate to Good Yield, Slower Rate

Caption: Comparative reactivity of bromo-dimethylpyrrole isomers in Suzuki-Miyaura coupling.

Conclusion and Future Outlook

The distinction between 4-bromo and 5-bromo dimethylpyrrole derivatives is far from trivial. The position of the bromine atom fundamentally dictates the synthetic strategy required for their preparation and their subsequent chemical behavior, particularly in widely used cross-coupling reactions. 5-Bromo isomers are generally more reactive but can be prone to side reactions, while 4-bromo isomers are more stable but may require more vigorous conditions for functionalization.

For researchers in drug development, a thorough understanding of these differences is paramount. The choice of isomer can impact not only the efficiency of a synthetic route but also the biological profile of the final compound. As the demand for novel heterocyclic scaffolds continues to grow, the ability to selectively synthesize and functionalize specific isomers of brominated pyrroles will remain a key enabling technology in the pursuit of new therapeutic agents. Future research will likely focus on the development of even more selective and efficient catalytic systems for the functionalization of these valuable building blocks.

References

  • Kingsbury, C. L., et al. (2023). Structure of (R,R)-4-bromo-2-{4-[4-bromo-1-(4-toluenesulfonyl)-1H-pyrrol-2-yl]-1,3-dinitrobutan-2-yl}-1-(4-toluenesulfonyl)-1H-pyrrole, another ostensible by-product in the synthesis of geminal-dimethyl hydrodipyrrins. IUCrData, 8(8). [Link]

  • Lv, K., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1486. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Morales, F., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 609. [Link]

  • Wang, Z., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]

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  • Mishra, S., et al. (2016). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. RSC Advances, 6(82), 78471-78477. [Link]

  • Google Patents. (n.d.). CN102584668A - Method for preparing 2,3-dibromo-5-benzoyl pyrrole.
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  • Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 593-596. [Link]

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  • ResearchGate. (n.d.). Comprehensive Analysis of 2,5-Dimethyl-1-(Naphthalen-1-yl)-1H-Pyrrole: X-ray Crystal Structure, Spectral, Computational, Molecular Properties, Docking Studies, Molecular Dynamics, and MMPBSA | Request PDF. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles via [8][8]or [8][9]rearrangements of O-vinyl oximes. Organic letters, 9(10), 1887–1890. [Link]

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  • ResearchGate. (n.d.). Structural, spectroscopic, vibrational and nonlinear optical analysis of 2,3-dibromo-3-4-(chlorophenyl)-1-(2-hydroxyphenyl) propan-1-one and brominated chalcones: a comprehensive computational approach. [Link]

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Sources

4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7) is a halogenated pyrrole derivative serving as a critical building block in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and kinase inhibitors. Its structural integrity is defined by the labile carboxylic acid moiety at the C2 position, which renders it susceptible to spontaneous decarboxylation under acidic or thermal stress—a property that is both a synthetic utility and a storage hazard. This guide synthesizes safety data with practical handling protocols to ensure experimental reproducibility and personnel safety.

Chemical Identity & Physicochemical Profiling[1][2][3]

This compound exhibits significant intermolecular hydrogen bonding typical of pyrrole-2-carboxylic acids, resulting in a crystalline solid that requires specific storage conditions to prevent degradation (decarboxylation/oxidation).

PropertySpecification
Chemical Name 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
CAS Number 27746-02-7
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 168–170 °C (dec.) [Note: Decomposition often accompanies melting due to decarboxylation]
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water; Insoluble in non-polar alkanes.
pKa (Calc.) ~4.5 (Carboxylic acid), ~16.5 (Pyrrole NH)

Hazard Assessment & Risk Mitigation Strategy

As a halogenated heteroaromatic acid, the primary risks involve tissue irritation and respiratory sensitization. However, the hidden risk lies in its thermal instability.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Risk Management Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the prevention of thermal runaway or unintended decarboxylation.

RiskManagement Start Start: Handling 4-Bromo-3,5-dimethyl -1H-pyrrole-2-carboxylic acid CheckState Check Physical State: Is it Discolored (Pink/Brown)? Start->CheckState Degraded STOP: Compound Oxidized/Decarboxylated. Recrystallize or Discard. CheckState->Degraded Yes GoodState Proceed: White/Pale Yellow Solid CheckState->GoodState No Weighing Weighing Protocol: Use Anti-Static Gun + Fume Hood GoodState->Weighing Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Required? Weighing->Reaction YesInert Use Schlenk Line/Glovebox. Avoid moisture. Reaction->YesInert Sensitive Chem (e.g. Coupling) NoInert Standard Fume Hood. Limit exposure to air. Reaction->NoInert Robust Chem (e.g. Workup) Waste Waste Disposal: Halogenated Organic Waste Stream YesInert->Waste NoInert->Waste

Figure 1: Decision matrix for assessing compound integrity and selecting appropriate handling controls.

Handling, Storage & Stability Protocols

Expert Insight: The bromine atom at position 4 withdraws electron density, slightly increasing the acidity of the NH proton compared to non-halogenated alkyl pyrroles. However, the electron-rich nature of the pyrrole ring makes it susceptible to photo-oxidation.

Storage Protocol (The "Cold-Dark-Dry" Rule)
  • Temperature: Store at 2–8 °C . Long-term storage at -20 °C is recommended to inhibit slow thermal decarboxylation.

  • Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic; moisture accelerates acid-catalyzed decomposition.

  • Light: Protect from light. Use amber vials or wrap containers in aluminum foil. UV light can induce homolytic cleavage of the C-Br bond or oxidation of the pyrrole ring.

Stability Indicators
  • Color Change: A shift from pale yellow to pink/brown indicates oxidation or the formation of polypyrroles.

  • Gas Evolution: Pressure buildup in the vial suggests decarboxylation (

    
     release).
    

Synthetic Utility & Application Workflows

This compound is rarely the final product; it is a transient intermediate. Its primary utility lies in two pathways: Decarboxylative Functionalization and Amide Coupling .

A. Decarboxylation to -Free Pyrroles

The carboxylic acid group blocks the


-position (C2) during bromination. Once brominated, the acid can be removed to yield 3-bromo-2,4-dimethylpyrrole , a highly reactive species used immediately in porphyrin synthesis.

Experimental Protocol: Thermal Decarboxylation

  • Reagents: 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, Ethanolamine (or heat/vacuum).

  • Procedure:

    • Dissolve the acid in ethanolamine (solvent and base).

    • Heat to 160–170 °C under Argon.

    • Monitor

      
       evolution.[1]
      
    • Pour into ice water to precipitate the decarboxylated pyrrole.

    • Note: The product, 3-bromo-2,4-dimethylpyrrole, is unstable in air and must be used immediately or stored at -80 °C.

B. Amide Coupling (Kinase Inhibitor Scaffolds)

The carboxylic acid can be coupled with amines to form biologically active carboxamides.

SynthesisWorkflow Precursor Ethyl 3,5-dimethyl -1H-pyrrole-2-carboxylate Bromination Step 1: Bromination (NBS, THF, -78°C) Precursor->Bromination Ester Ethyl 4-bromo-3,5-dimethyl -1H-pyrrole-2-carboxylate Bromination->Ester Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis TargetAcid TARGET: 4-Bromo-3,5-dimethyl -1H-pyrrole-2-carboxylic acid Hydrolysis->TargetAcid Coupling Step 3: Amide Coupling (HATU, DIPEA, Amine) TargetAcid->Coupling Drug Bioactive Pyrrole-2-carboxamide Coupling->Drug

Figure 2: Synthetic workflow from precursor to bioactive scaffold, highlighting the target acid's role as a divergent intermediate.

Emergency Response & Waste Management

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (due to acidic dust), administer oxygen.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Pyrroles can be lipophilic; PEG helps solubilize and remove them.

  • Eye Contact: Rinse for 15 minutes. The acidic nature requires thorough irrigation to prevent corneal damage.

Spill Cleanup[5]
  • Evacuate: Isolate the area if dust is airborne.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and P95/P100 respirator.

  • Neutralization: Absorb with inert material (vermiculite). Do not use strong bases directly on large piles to avoid rapid exothermic decarboxylation.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (for HBr/NOx).

References

  • Sunshine Pharma. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic Acid CAS 27746-02-7.[2][3][4][5] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1971). Ethyl Pyrrole-2-carboxylate. Org. Synth. 1971, 51, 100. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid from Knorr Pyrrole Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The described synthetic route leverages the robust and versatile Knorr pyrrole synthesis, followed by regioselective bromination and subsequent hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice to ensure successful and reproducible synthesis. The protocols have been designed to be self-validating, with clear explanations for each experimental choice, grounded in established chemical principles.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-based compounds are of immense interest in synthetic and medicinal chemistry due to their prevalence in a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2] The specific target of this guide, 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, serves as a crucial intermediate for the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid and the N-H group offer sites for amidation and other transformations. The methyl groups influence the steric and electronic properties of the pyrrole ring, making this a highly valuable and versatile scaffold.

Synthetic Strategy: A Three-Step Approach

The synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is efficiently achieved through a three-step sequence starting from readily available precursors. This strategy is centered around the classic Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring.[3]

The overall transformation is as follows:

  • Knorr Pyrrole Synthesis: Condensation of an α-amino-ketone with a β-ketoester to form the pyrrole core, in this case, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[3]

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrrole ring.[4]

  • Hydrolysis: Conversion of the ester group at the C2 position to a carboxylic acid.[5]

This approach is favored due to its high efficiency, scalability, and the commercial availability of the starting materials.

Mechanistic Insights and Rationale

The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a cornerstone of heterocyclic chemistry. The reaction proceeds via the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[3] In our specific case, two equivalents of ethyl acetoacetate are used. One equivalent is converted to ethyl 2-oximinoacetoacetate, which is then reduced in situ with zinc dust to the α-aminoketone.[3][6][7] This aminoketone then reacts with a second equivalent of ethyl acetoacetate. The mechanism involves an initial enamine formation, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3] The choice of reactants is critical for achieving the desired substitution pattern on the final pyrrole.

Electrophilic Bromination

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution.[4] Bromination typically occurs at the C2 (α) position.[4] However, with the C2 and C5 positions already substituted, the electrophilic attack is directed to the C3 and C4 positions. We will utilize N-bromosuccinimide (NBS) as the bromine source, as it is a mild and selective brominating agent that can provide monobrominated pyrroles under controlled conditions.[4][8][9]

Saponification: Ester to Carboxylic Acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions, typically using sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.[5][10] This transformation is generally high-yielding and straightforward.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl acetoacetateReagentPlus®, ≥99%Sigma-Aldrich
Sodium nitriteACS reagent, ≥97%Sigma-Aldrich
Zinc dust<10 µm, ≥98%Sigma-Aldrich
Glacial acetic acidACS reagent, ≥99.7%Fisher Scientific
Ethanol (200 proof)ACS gradeVWR
N-Bromosuccinimide (NBS)99%Acros Organics
Dichloromethane (DCM)ACS grade, ≥99.5%VWR
Sodium hydroxide (NaOH)ACS reagent, ≥97%Sigma-Aldrich
Hydrochloric acid (HCl), conc.ACS reagent, 37%Fisher Scientific
Diethyl etherACS grade, ≥99%VWR
Saturated sodium bicarbonateLaboratory prepared-
BrineLaboratory prepared-
Anhydrous sodium sulfateACS gradeVWR

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Knorr Pyrrole Synthesis)

This procedure is adapted from established Knorr synthesis protocols.[3][6][7]

Protocol:

  • Preparation of the Oxime: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (2.0 eq) in glacial acetic acid.[3][7]

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.[3][6][7]

  • After the addition is complete, stir the reaction mixture at room temperature for at least 2 hours.[6]

  • Reduction and Cyclization: In a separate, larger flask, add the second equivalent of ethyl acetoacetate (1.0 eq).

  • To this, add the previously prepared oxime solution and zinc dust (2.5 eq) portion-wise, controlling the rate of addition to maintain the reaction temperature below 40 °C.[3]

  • Once the addition is complete, heat the mixture to 80-90 °C and stir vigorously for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and isolation: Cool the reaction mixture to room temperature and pour it over crushed ice with stirring.[6]

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[7]

  • Recrystallize the crude product from ethanol to afford pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a white to off-white solid.[7]

Step 2: Synthesis of Diethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

Protocol:

  • In a round-bottom flask protected from light, dissolve diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).[4]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.[4]

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[4]

  • Work-up and isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield diethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Step 3: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Protocol:

  • In a round-bottom flask, dissolve diethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.[5]

  • Stir the resulting mixture at room temperature for 5 hours or until TLC indicates the complete consumption of the starting ester.[5]

  • Work-up and isolation: Add 1 M HCl until the solution is acidic.[5]

  • Extract the mixture with ethyl acetate.[5]

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[5]

  • Concentrate the solution under reduced pressure to obtain the final product, 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

Workflow Diagram

Synthesis_Workflow Start Ethyl Acetoacetate + NaNO2 / Acetic Acid Oxime Ethyl 2-oximinoacetoacetate Start->Oxime Step 1a: Oximation KnorrProduct Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Oxime->KnorrProduct Step 1b: Reductive Condensation Reduction Zinc / Acetic Acid + Ethyl Acetoacetate Reduction->KnorrProduct BromoEster Diethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate KnorrProduct->BromoEster Step 2: Bromination Bromination N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF) Bromination->BromoEster FinalProduct 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid BromoEster->FinalProduct Step 3: Hydrolysis Hydrolysis NaOH / Methanol then HCl (aq) Hydrolysis->FinalProduct

Caption: Synthetic workflow for 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Expected Results and Characterization

StepProductExpected YieldAppearanceCharacterization Techniques
1Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate57-64%[7]White to off-white solid[7]¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point
2Diethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate80-90%White to pale yellow solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point
34-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid>90%White to beige solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point

Successful synthesis will be confirmed by standard analytical techniques. ¹H NMR spectroscopy is particularly useful for monitoring the progress of each step, with characteristic shifts observed for the pyrrole N-H proton, the methyl groups, and the protons of the ethyl ester groups. The disappearance of the C4-H proton signal upon bromination is a key diagnostic indicator. In the final step, the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal confirm the hydrolysis. Mass spectrometry will confirm the molecular weight of each intermediate and the final product.

Troubleshooting and Optimization

  • Low yield in Knorr Synthesis: Ensure the temperature during the addition of sodium nitrite is carefully controlled.[3][6] The purity of the zinc dust can also affect the reaction efficiency.[7]

  • Incomplete Bromination: Ensure the NBS is fresh and has been stored properly; it can be recrystallized from water if necessary.[4][9] The reaction should be protected from light to prevent radical side reactions. If the reaction stalls, a slight excess of NBS can be added.

  • Difficult Hydrolysis: If the saponification is sluggish, increasing the reaction time or the concentration of the sodium hydroxide solution may be necessary. Ensure complete removal of the organic solvent before acidification to prevent re-esterification.

Conclusion

This guide provides a robust and reproducible methodology for the synthesis of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for their synthetic endeavors. The self-validating nature of the described protocols, coupled with the provided troubleshooting advice, aims to empower scientists in their research and development activities.

References

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Taylor & Francis Online. The Use Of Copper-(II) Bromide and N-Bromosuccinimide in the Bromination of 1-(1-Methyl-1H-pyrrol-2-yl)2-phenylethanone. [Link]

  • YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • ResearchGate. (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. [Link]

  • Books. 4.2.3.3.
  • YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]

  • Organic Syntheses. 2,4-dimethyl-3,5-dicarbethoxypyrrole. [Link]

  • Karaganda Buketov University. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product | EURASIAN JOURNAL OF CHEMISTRY. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • ResearchGate. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]

  • Royal Society of Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • NIH. 4-Bromo-1H-pyrrole-2-carboxylic acid. [Link]

  • Dalhousie University. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • ResearchGate. (PDF) Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • NIH. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • NIH. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Link]

  • PubChem. 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Semantic Scholar. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Beijing Institute of Technology. Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. [Link]

  • ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

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Application Notes & Protocols: A Modular Approach to Sunitinib Analog Synthesis Utilizing Brominated Pyrrole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Sunitinib is a pivotal multi-targeted receptor tyrosine kinase (RTK) inhibitor widely used in oncology.[1] The development of novel sunitinib analogs is a key strategy for enhancing therapeutic efficacy, improving selectivity, and overcoming drug resistance.[2][3] The pyrrole-carboxamide scaffold is a cornerstone of sunitinib's pharmacophore, making it a prime target for chemical modification.[4][5] This document provides a detailed guide for the synthesis of sunitinib analogs, leveraging the versatility of brominated pyrrole intermediates. We present robust protocols for the preparation of these key building blocks and their subsequent elaboration via palladium-catalyzed cross-coupling reactions, culminating in the final condensation to yield diverse sunitinib analogs. This modular approach offers researchers a flexible and efficient pathway to generate libraries of novel compounds for drug discovery and development.

Introduction: The Rationale for Sunitinib Analog Synthesis

Sunitinib (marketed as Sutent®) functions by inhibiting multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby disrupting tumor angiogenesis and cell proliferation.[1] While effective, its multi-targeted nature can lead to off-target effects.[3] The synthesis of analogs allows for the systematic modification of the molecule's structure to fine-tune its biological activity. By creating derivatives, researchers aim to:

  • Enhance Potency and Selectivity: Modify interactions with the kinase ATP-binding pocket to increase affinity for specific targets.

  • Improve Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Overcome Resistance: Develop compounds that are effective against tumors that have developed resistance to standard sunitinib therapy.

The core structure of sunitinib consists of a 5-fluoroindolin-2-one moiety linked to a substituted pyrrole carboxamide.[6] This guide focuses on the strategic modification of the pyrrole ring, utilizing brominated pyrroles as highly versatile synthetic handles for introducing chemical diversity through modern cross-coupling chemistry.

Overall Synthetic Strategy

The retrosynthetic analysis of sunitinib analogs reveals two primary building blocks: the 5-fluoroindolin-2-one core and a functionalized pyrrole-2-carbaldehyde. Our strategy employs a brominated pyrrole-2-carbaldehyde as a key intermediate, which can be derivatized through various cross-coupling reactions before the final condensation step.

Sunitinib Analog Synthesis Workflow Sunitinib_Analog Final Sunitinib Analog Condensation Knoevenagel Condensation Sunitinib_Analog->Condensation Pyrrole_Analog Substituted Pyrrole-2-Carbaldehyde Condensation->Pyrrole_Analog Oxindole 5-Fluoro-2-oxindole Condensation->Oxindole Cross_Coupling Pd-Catalyzed Cross-Coupling Pyrrole_Analog->Cross_Coupling Bromo_Pyrrole Brominated Pyrrole Intermediate Cross_Coupling->Bromo_Pyrrole Coupling_Partner Boronic Acid / Amine / etc. Cross_Coupling->Coupling_Partner

Caption: General retrosynthetic strategy for sunitinib analogs.

Protocol: Synthesis of a Key Intermediate: 5-Bromo-1H-pyrrole-2-carbaldehyde

The synthesis of a stable, functionalized bromopyrrole is the critical first stage. 5-Bromo-1H-pyrrole-2-carbaldehyde is a valuable intermediate, providing a bromine atom at the C5 position for subsequent cross-coupling reactions.[7][8][9] While commercially available, this protocol details its synthesis from pyrrole-2-carbaldehyde.

Rationale: The Vilsmeier-Haack reaction is a standard method for formylating pyrroles.[10] Subsequent bromination at the electron-rich C5 position can be achieved using a mild brominating agent like N-Bromosuccinimide (NBS) to avoid over-bromination and decomposition of the pyrrole ring.[11]

Step 2.1: Vilsmeier-Haack Formylation of Pyrrole

Materials:

  • Pyrrole, freshly distilled (1.0 mole)

  • Dimethylformamide (DMF) (1.1 moles)

  • Phosphorus oxychloride (POCl₃) (1.1 moles)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Anhydrous sodium carbonate

  • Standard laboratory glassware, ice bath, heating mantle

Procedure:

  • In a 3-L three-necked flask equipped with a stirrer and dropping funnel, cool 1.1 moles of DMF in an ice bath.

  • Slowly add 1.1 moles of POCl₃ while maintaining the internal temperature between 10–20°C. Stir for 15 minutes after addition is complete to form the Vilsmeier reagent.[10]

  • Cool the mixture again and dilute with 250 mL of ethylene dichloride.

  • Once the temperature is below 5°C, add a solution of 1.0 mole of pyrrole in 250 mL of ethylene dichloride over 1 hour.

  • After addition, remove the ice bath and reflux the mixture for 15 minutes.

  • Cool the mixture to room temperature and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in ~1 L of water.

  • Reflux the resulting mixture for another 15 minutes with vigorous stirring.

  • After cooling, perform a liquid-liquid extraction using ethylene dichloride and ether.

  • Combine the organic layers, wash with saturated sodium carbonate solution, and dry over anhydrous sodium carbonate.[10]

  • Remove the solvents by rotary evaporation and distill the crude product under reduced pressure to yield pyrrole-2-carbaldehyde.

Step 2.2: Bromination of Pyrrole-2-carbaldehyde

Materials:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, ice bath

Procedure:

  • Dissolve pyrrole-2-carbaldehyde in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add NBS portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C. The use of NBS is crucial as it provides a controlled source of electrophilic bromine, minimizing side reactions common with liquid bromine.

  • Stir the reaction at 0°C for 2-3 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1H-pyrrole-2-carbaldehyde as a solid.

Expected Data:

  • Appearance: Off-white to pale yellow solid.

  • Yield: 70-85%.

  • ¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the aldehyde proton (~9.5 ppm), and pyrrole ring protons.

  • MS (ESI+): m/z calculated for C₅H₄BrNO [M+H]⁺ 173.96, found 173.9.

Protocols: Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom on the pyrrole intermediate is now a launchpad for introducing a wide array of functional groups using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry due to their reliability and broad substrate scope.[12][13][14]

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[15][16][17] This allows for the introduction of various aryl or heteroaryl moieties at the C5 position of the pyrrole.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Pyr-Br + Pd(0)) Pd0->OxAdd Pyr-Br PdII_Complex1 Br-Pd(II)Ln-Pyr OxAdd->PdII_Complex1 Transmetal Transmetalation (with R-B(OR)₂) PdII_Complex1->Transmetal R-B(OR)₂ + Base PdII_Complex2 R-Pd(II)Ln-Pyr Transmetal->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim forms Pyr-R RedElim->Pd0 Catalyst Regenerated

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]

General Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-1H-pyrrole-2-carbaldehyde (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 5-aryl-1H-pyrrole-2-carbaldehyde derivative.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation that is traditionally difficult to achieve.[19][20] This reaction is ideal for introducing primary or secondary amines to the pyrrole core, which can be crucial for modulating solubility and target engagement.[21][22]

General Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 5-bromo-1H-pyrrole-2-carbaldehyde (1.0 eq), the desired amine (1.2 eq), a palladium source such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), and a suitable phosphine ligand like Xantphos or BINAP (0.04 eq).

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq). The choice of base is critical and depends on the amine's pKa.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture at 90-110°C for 6-24 hours until TLC analysis indicates consumption of the starting material.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography to isolate the 5-amino-1H-pyrrole-2-carbaldehyde derivative.

Protocol: Final Assembly via Knoevenagel Condensation

The final step in the synthesis is the condensation of the newly synthesized pyrrole-2-carbaldehyde analog with 5-fluoro-2-oxindole. This reaction forms the characteristic exocyclic double bond that links the two heterocyclic systems in sunitinib.[23][24][25]

Rationale: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (in this case, the C3 position of the oxindole), catalyzed by a weak base like piperidine or pyrrolidine. The reaction proceeds via a nucleophilic addition followed by dehydration to form the C=C double bond. The Z-isomer is generally the thermodynamically favored product.[25]

General Procedure:

  • In a round-bottom flask, suspend the substituted pyrrole-2-carbaldehyde derivative (1.0 eq) and 5-fluoro-2-oxindole (1.0 eq) in a protic solvent like ethanol or methanol.

  • Add a catalytic amount of a secondary amine base, such as piperidine or pyrrolidine (0.1-0.2 eq).

  • Heat the mixture to reflux (typically 60-80°C) for 4-8 hours. A brightly colored precipitate (usually yellow or orange) of the product should form.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove residual reactants and catalyst.

  • Dry the product under vacuum to yield the final sunitinib analog. Further purification can be performed by recrystallization or chromatography if necessary.

Characterization and Data Management

Rigorous characterization is essential to confirm the structure and purity of the newly synthesized analogs.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the successful installation of the new substituent and the stereochemistry of the exocyclic double bond.[26][27]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final compound.[28]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final analog, which should typically be >95% for biological screening.[29][30][31]

Table 1: Example Data Summary for Synthesized Sunitinib Analogs
Analog IDR-Group at Pyrrole C5Synthetic MethodYield (%)[M+H]⁺ (Observed)Purity (HPLC %)
SUN-A014-MethoxyphenylSuzuki-Miyaura65505.2>98%
SUN-A02MorpholinoBuchwald-Hartwig58484.3>99%
SUN-A033-PyridylSuzuki-Miyaura61476.2>97%
SUN-A04N-PiperidinylBuchwald-Hartwig55482.3>98%

Conclusion

The synthetic framework presented here, centered on the use of brominated pyrrole intermediates, offers a robust and highly modular platform for the creation of diverse sunitinib analogs. By combining classical transformations with modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds. This strategic approach facilitates the exploration of structure-activity relationships and is a valuable tool in the quest for next-generation kinase inhibitors with superior therapeutic profiles.

References

  • Argyros, O., Karampelas, T., Asvos, X., & Tamvakopoulos, C. (n.d.). Synthetic route of sunitinib analogues and physicochemical properties. ResearchGate. Available at: [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium-catalysed cross-coupling and related reactions involving pyrroles. Chemistry – A European Journal, 12(14), 3043-3060.
  • Pinter, A., et al. (2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. Amino Acids, 50(8), 1075-1091. Available at: [Link]

  • Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Zeng, D., et al. (2008). Novel synthesis of sunitinib, a tyrosine kinase inhibitor. Journal of Nuclear Medicine, 49(supplement 1), 1243.
  • Bellina, F., & Rossi, R. (2006). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. Chemistry – A European Journal, 12(14), 3043-3060. Available at: [Link]

  • Bray, B. L., et al. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry.
  • Wang, D., et al. (2011). Palladium-catalyzed oxidative C-H/C-H cross-coupling of indoles and pyrroles with heteroarenes. Angewandte Chemie International Edition, 50(23), 5365-9. Available at: [Link]

  • Caballero, J., et al. (2013). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry, 60, 110-21. Available at: [Link]

  • Gryko, D. T., & Jadach, K. (2009). Palladium-Catalyzed 2-Arylation of Pyrroles. The Journal of Organic Chemistry, 74(15), 5629-5632.
  • Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3241-3250.
  • Chemical Synthesis Database. (n.d.). 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route 1[32]. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society, 19(12), 5283-5297.
  • ChemRxiv. (n.d.). ¹H and ¹³C NMR Assignment of Sunitinib Malate in Aqueous Media. Cambridge Open Engage. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Synple Chem. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available at: [Link]

  • SciSpace. (n.d.). 1H and 13C NMR Assignment of Sunitinib Malate in Aqueous Media. Available at: [Link]

  • Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • ResearchGate. (n.d.). (PDF) Application of sunitinib in cancer treatment and analysis of its synthetic route. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, D., & Kumar, N. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(13), 4193-4214.
  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]

  • Lee, S., & Park, S. B. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • Wolska, K., & Koba, M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(12), 10331.
  • Aslam, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 25-39.
  • MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Available at: [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225.
  • Semantic Scholar. (n.d.). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). The chromatograms of sunitinib malate real sample by using different.... Available at: [Link]

  • Veeprho Pharmaceuticals. (n.d.). Sunitinib Impurities and Related Compound. Available at: [Link]

  • El-Naggar, M., et al. (2021). Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity. Bioorganic Chemistry, 106, 104473.
  • Posocco, P., et al. (2011). Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1034-1040.
  • Preprints.org. (2025). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Available at: [Link]

  • de Wit, D., et al. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis, 160, 200-208.

Sources

Troubleshooting & Optimization

stability of 4-bromo-3,5-dimethylpyrrole-2-carboxylic acid in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability Protocols in Acidic Media Ticket ID: PYR-COOH-STAB-001 Urgency: High (Risk of Irreversible Sample Loss)

Part 1: Critical Alert – The "Decarboxylation Trap"

Executive Summary: Researchers frequently report the sudden decomposition of 4-bromo-3,5-dimethylpyrrole-2-carboxylic acid during acidic workups. The symptom is typically a color change from off-white/pale yellow to a vibrant pink or dark black tar.

Root Cause: Pyrrole-2-carboxylic acids are inherently unstable in acidic media. The presence of electron-donating methyl groups at positions 3 and 5 significantly increases the electron density of the pyrrole ring, making it highly basic. Upon acidification, the ring protonates at the C-2 position (ipso to the carboxylic acid). This disrupts aromaticity and creates a low-energy pathway for the irreversible loss of carbon dioxide (decarboxylation).

The resulting species, 3-bromo-2,4-dimethylpyrrole (an "


-free" pyrrole), is extremely unstable. Lacking the stabilizing electron-withdrawing carboxyl group, it rapidly undergoes oxidative polymerization to form "pyrrole red" or black tars.
Part 2: The Mechanism (Visualized)

To prevent this failure, you must understand the microscopic events triggering it. The diagram below illustrates the acid-catalyzed decarboxylation pathway.

DecarboxylationMechanism Substrate 4-Bromo-3,5-dimethyl pyrrole-2-COOH Intermediate C2-Protonated Intermediate (Tetrahedral C2) Substrate->Intermediate Fast Protonation (Rate Limiting at low H₀) Proton + H⁺ (Acid) Proton->Intermediate TS Transition State [-CO₂] Intermediate->TS Aromaticity Drive AlphaFree 3-Bromo-2,4- dimethylpyrrole (High Reactivity) TS->AlphaFree Irreversible Polymer Polypyrrole Tars (Pink/Black) AlphaFree->Polymer Rapid Oxidation

Part 3: Troubleshooting Guide (FAQ)

Q1: I acidified my hydrolysis reaction to pH 1 to ensure full precipitation, but the yield was near zero. Where did it go? A: You likely triggered decarboxylation. At pH 1, the concentration of protons forces the equilibrium toward the C-protonated intermediate (see Figure 1). The "missing" mass was lost as CO₂ gas and the remaining organic material likely polymerized into water-soluble oligomers or adhered to the flask walls as tar. Fix: Never acidify below pH 3–4. The pKa of pyrrole-2-carboxylic acids is typically ~4.[1]4. Precipitation begins well before pH 1.

Q2: My solid product turned pink/red while sitting on the filter paper. Is it pure? A: No. The pink coloration is the hallmark of pyrrole oxidation/polymerization. This indicates that trace acid was left on the solid, or the decarboxylated species is present. Fix: Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral. Dry under vacuum immediately in the dark.

Q3: Can I store this acid in solution (e.g., DMSO or Methanol)? A: Only for short periods and never with acid traces. In solution, the molecule is far more susceptible to thermal decarboxylation than in the solid state. Fix: Store as a dry solid at -20°C. If solution storage is necessary, ensure it is slightly basic (carboxylate form) rather than acidic.

Part 4: Standard Operating Procedure (SOP)

Protocol: Safe Isolation from Alkaline Hydrolysis Use this protocol when converting the ethyl/methyl ester to the free acid.

Reagents:

  • Starting Material: Ethyl 4-bromo-3,5-dimethylpyrrole-2-carboxylate

  • Solvent: Ethanol/Water (1:1)

  • Base: NaOH (4M)

  • Acid: Acetic Acid (Preferred) or dilute HCl (1M)

Workflow Diagram:

IsolationWorkflow Step1 Hydrolysis (Reflux with NaOH) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Acidification Strategy Step2->Step3 PathA DANGER ZONE: Add Conc. HCl Target pH < 1 Step3->PathA Incorrect PathB SAFE ZONE: Add Acetic Acid or 1M HCl Dropwise to pH 3-4 Step3->PathB Correct Failure Decarboxylation & Tar Formation PathA->Failure Step4 Precipitation (White/Off-White Solid) PathB->Step4 Step5 Filtration & Wash (Cold Water) Step4->Step5

Step-by-Step Instructions:

  • Hydrolysis: Dissolve the ester in Ethanol/Water. Add NaOH (3-5 equiv). Reflux until TLC shows consumption of starting material (usually 1-2 hours).

  • Critical Cooling: Place the reaction flask in an ice-water bath. Cool the internal temperature to <5°C .

    • Reason: Low temperature kinetically inhibits the decarboxylation reaction even if transient local acidity occurs.

  • Controlled Acidification:

    • Do NOT dump acid in.

    • Use Acetic Acid (safer) or 1M HCl .

    • Add acid dropwise with vigorous stirring.

    • Monitor pH constantly using a probe or paper.

    • STOP addition when pH reaches 3.5 – 4.0 .

  • Filtration: The product should precipitate as a white or light tan solid. Filter immediately on a sintered glass funnel.

  • Washing: Wash the cake with ice-cold water (2x) to remove excess acid and salts.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or NaOH pellets (to absorb acid fumes). Avoid oven drying >40°C.

Part 5: Stability Data Summary
ConditionStability RatingOutcome
Solid, -20°C, Dark HighStable for months.
Solid, Room Temp, Light ModerateSlow surface oxidation (pinking) over weeks.
Solution, Neutral/Basic ModerateStable for hours/days.
Solution, Acidic (pH < 2) Critical Failure Rapid decarboxylation (< 1 hour).
Solution, Acidic + Heat Catastrophic Instant decomposition to black tar.
References
  • Mundle, S. O., et al. (2010). "Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid." Journal of the American Chemical Society, 132(7), 2430–2436.[2]

  • Dunn, G. E., & Lee, G. K. (1968). "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution." Canadian Journal of Chemistry, 46(18), 3005–3009.

  • PubChem Compound Summary. "4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid."

  • Sigma-Aldrich. "Product Specification: 4-Bromo-1H-pyrrole-2-carboxylic acid (Analogous Stability Data)."

Sources

controlling temperature to avoid polybromination of dimethylpyrroles

Author: BenchChem Technical Support Team. Date: February 2026

<_ _ _>## Technical Support Center: Selective Bromination of Dimethylpyrroles

Introduction

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols for the selective monobromination of dimethylpyrroles. Due to the high electron density of the pyrrole ring, these substrates are exceptionally reactive towards electrophilic aromatic substitution, which frequently leads to undesired polybromination.[1][2] This guide focuses on the critical role of temperature control, alongside other key reaction parameters, to achieve high selectivity for the desired monobrominated product.

Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

Q1: Why are dimethylpyrroles so susceptible to polybromination?

The pyrrole ring is an electron-rich aromatic heterocycle.[1] The nitrogen atom's lone pair of electrons is delocalized into the π-system, significantly increasing the ring's nucleophilicity and activating it towards electrophilic attack. This high reactivity, which is much greater than that of benzene, makes the initial bromination rapid and exothermic.[2] The introduction of a bromine atom does not sufficiently deactivate the ring to prevent further reaction, leading to the rapid formation of di-, tri-, and even tetra-brominated products if the reaction conditions are not strictly controlled.[1][2][3]

Q2: What is the primary role of temperature in controlling bromination selectivity?

Temperature is arguably the most critical parameter for controlling the selectivity of dimethylpyrrole bromination. The underlying principle is rooted in chemical kinetics.

  • Low Temperatures (-78 °C to 0 °C): At significantly reduced temperatures, the activation energy barrier for the second and subsequent brominations is harder to overcome.[1] This allows the initial monobromination to proceed at a manageable rate while effectively "freezing out" the subsequent, less-favored polybromination reactions. Performing the reaction at temperatures like -78 °C (a dry ice/acetone bath) is a standard and highly effective strategy to maximize the yield of the monobrominated product.[1]

  • Higher Temperatures (Room Temperature): At ambient or elevated temperatures, the high reactivity of the pyrrole ring leads to a rapid, often uncontrollable, cascade of brominations, resulting in a complex mixture of polybrominated species.[1][2]

Q3: Which brominating agents are recommended for selective monobromination?

While elemental bromine (Br₂) can be used, it is highly reactive and often leads to polybromination unless used in dilute solutions at very low temperatures.[2][4] For better control and selectivity, milder brominating agents are strongly recommended:

  • N-Bromosuccinimide (NBS): This is the most common and preferred reagent for selective bromination of electron-rich heterocycles like pyrroles.[1][5][6] It acts as a source of an electrophilic bromine atom, but its reactivity is more moderate than Br₂, making the reaction easier to control.[7] It is crucial to use freshly recrystallized NBS, as impurities can lead to unreliable results.[1][8]

  • Tetrabutylammonium Tribromide (TBABr₃): This is a stable, crystalline solid that serves as a mild and controlled source of bromine.[1] It has been shown to be effective in achieving regioselective bromination of substituted pyrroles.[9][10]

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction yielded a mixture of di- and tri-brominated products with very little of my desired monobrominated compound. What went wrong?

This is the most common issue and almost always points to a loss of control over the reaction's kinetics.

  • Most Likely Cause: Inadequate Temperature Control. The reaction temperature was too high. Even a temporary increase in local temperature, caused by adding the brominating agent too quickly, can trigger polybromination.

  • Solution:

    • Maintain Low Temperature: Ensure your reaction flask is adequately submerged in a cooling bath (e.g., dry ice/acetone at -78 °C) for the entire duration of the reagent addition.[1]

    • Slow, Dropwise Addition: Dissolve your brominating agent (e.g., NBS) in an appropriate anhydrous solvent (like THF) and add it dropwise to the cooled solution of dimethylpyrrole over an extended period (e.g., 15-20 minutes or longer).[1] This maintains a low concentration of the electrophile and helps dissipate the heat of reaction.

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized "hot spots" where the brominating agent is introduced.

Q5: My reaction is extremely slow or appears to have stalled. How should I proceed?

While low temperature is key for selectivity, it can sometimes slow the reaction to an impractical rate, especially with less reactive pyrrole derivatives.

  • Possible Cause 1: Insufficient Activation. The substrate may have electron-withdrawing groups that deactivate the pyrrole ring, making the reaction sluggish at very low temperatures.

  • Solution: After the initial slow addition of the brominating agent at -78 °C, allow the reaction to warm slowly. A common protocol involves stirring at -78 °C for an hour, followed by a gradual warming to room temperature over several hours.[1] This controlled warming can provide the necessary energy to complete the reaction without promoting significant polybromination. Always monitor the reaction's progress during this warming phase.

  • Possible Cause 2: Degraded Reagent. If you are using NBS, it may be old or degraded.

  • Solution: Recrystallize the NBS from hot water before use.[8] Pure NBS should be a white crystalline solid; a yellow or brown color indicates the presence of bromine.[6]

Q6: How can I accurately monitor the reaction to stop it at the right time and prevent over-bromination?

Active monitoring is a cornerstone of a self-validating protocol. Do not rely solely on reaction time.

  • Recommended Method: Thin-Layer Chromatography (TLC). TLC is the most effective and accessible method for real-time monitoring.

    • Procedure: Before starting, spot your starting dimethylpyrrole on a TLC plate to establish its retention factor (Rf). Once the reaction begins, take small aliquots from the reaction mixture every 15-30 minutes. Quench the aliquot in a vial containing a small amount of sodium thiosulfate solution to destroy any unreacted bromine, then extract with a small volume of an organic solvent (e.g., ethyl acetate) to spot on the TLC plate.

    • Interpretation: Watch for the disappearance of the starting material spot and the appearance of a new, typically lower-Rf spot corresponding to the monobrominated product. The reaction is complete when the starting material spot is no longer visible. If multiple new spots appear, it may indicate the formation of polybrominated products.

Protocols and Data Visualization

Detailed Protocol: Selective Monobromination of 2,5-Dimethylpyrrole using NBS

This protocol is a representative example and may require optimization for different dimethylpyrrole derivatives.

Materials:

  • 2,5-Dimethylpyrrole (1.0 mmol)

  • N-Bromosuccinimide (NBS), recrystallized (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 15 mL

  • Dry ice and acetone for cooling bath

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate and brine for workup

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2,5-dimethylpyrrole (1.0 mmol) in 10 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

  • Reagent Addition: In a separate flask, dissolve the recrystallized NBS (1.0 mmol) in 5 mL of anhydrous THF. Using a dropping funnel or syringe pump, add this NBS solution dropwise to the cooled pyrrole solution over 20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction's progress by TLC every 30 minutes.

  • Warming (if necessary): If the reaction is slow, after 1-2 hours at -78 °C, allow the cooling bath to expire, letting the mixture warm slowly to room temperature. Continue to stir and monitor by TLC.

  • Quenching: Once TLC analysis indicates the complete consumption of the starting material, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired monobrominated product.

Data Table: Temperature vs. Product Distribution (Illustrative)

The following table illustrates the critical effect of temperature on the product distribution for a typical bromination of a dimethylpyrrole.

Reaction TemperatureMonobromo-Product YieldDibromo-Product YieldPolybromo-Product Yield
-78 °C>90%<5%Trace
0 °C60-70%20-30%~5%
25 °C (Room Temp)<10%40-50%>40%
Visual Workflow for Troubleshooting Polybromination

G cluster_0 Reaction Setup & Execution cluster_1 Monitoring & Decision cluster_2 Troubleshooting & Completion start Start: Dissolve Dimethylpyrrole in Anhydrous Solvent cool Cool to -78 °C in Dry Ice/Acetone Bath start->cool add_nbs Add 1.0 eq. NBS Solution Dropwise Over 20+ min cool->add_nbs stir Stir at -78 °C for 1-2 hours add_nbs->stir monitor Monitor by TLC Every 30 min stir->monitor sm_gone Is Starting Material (SM) Consumed? monitor->sm_gone Check Spots warm Allow to Warm Slowly to Room Temperature sm_gone->warm  No / Stalled quench Quench with Na₂S₂O₃ Solution sm_gone->quench  Yes warm->monitor Continue Monitoring workup Aqueous Workup & Purification quench->workup end end workup->end Isolate Product

Caption: Troubleshooting workflow for selective monobromination of dimethylpyrroles.

References

  • Filo. (2025, October 19). Question 3: Write out the mechanism for bromination of pyrrole shown belo..
  • BenchChem. (n.d.). Overcoming over-bromination in pyrrole synthesis.
  • Filo. (2025, August 26). The chemistry of pyrrole under bromination.
  • YouTube. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1.
  • YouTube. (2021, March 4). Reactions of Pyrrole.
  • ResearchGate. (n.d.). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Retrieved February 12, 2026, from ResearchGate. [Link]

  • ACS Publications. (2018, July 3). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

Sources

Validation & Comparative

Master Guide: Identifying Methyl Signals in Brominated Pyrrole NMR Spectra

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision workflow for identifying methyl group signals in brominated pyrrole NMR spectra. It synthesizes chemical shift logic, heavy-atom electronic effects, and 2D NMR spatial analysis into a cohesive protocol.

Executive Summary

Assigning methyl groups in brominated pyrroles presents a unique challenge: bromine is "silent" in standard 1H NMR (no observable coupling to protons due to rapid quadrupolar relaxation) and creates steric environments that can subtly shift neighboring signals.

Successful identification requires a tripartite approach:

  • Chemical Shift Triage: Distinguishing N-methyl from C-methyl based on electronic shielding.

  • Carbon Fingerprinting: Utilizing the "Heavy Atom Effect" in 13C NMR to locate brominated positions.

  • Spatial Mapping: Using NOESY to confirm regiochemistry by detecting "missing" correlations where bromine has replaced a proton.

Part 1: Technical Background & Mechanism

The Electronic Landscape of Bromopyrroles

Pyrrole is an electron-rich aromatic heterocycle. The introduction of a bromine atom alters the local magnetic environment through two competing mechanisms:

  • Inductive Deshielding (-I Effect): Bromine is electronegative, pulling electron density away from the ring. This generally shifts adjacent protons and methyl protons downfield (higher ppm).

  • Heavy Atom Effect (Spin-Orbit Coupling): In 13C NMR , the large electron cloud of bromine shields the carbon atom directly attached to it (C-Br), often causing a significant upfield shift (lower ppm) relative to a C-H carbon. This is the most reliable diagnostic for locating the halogen.

Signal Characteristics[1][2][3][4][5][6][7][8][9][10][11][12]
  • N-Methyl (N-Me): Directly attached to the electronegative nitrogen. Highly deshielded.

  • C-Methyl (C-Me): Attached to the ring carbons. More shielded.[1][2]

  • Coupling: Unlike Fluorine (

    
    ), Bromine nuclei (
    
    
    
    ) have large quadrupole moments that cause rapid relaxation. Consequently, you will not see J-coupling between Br and H. Methyl signals remain singlets (or doublets if coupled to other protons), but they do not split due to bromine.

Part 2: Methodology Comparison

Method A: 1D 1H NMR (The First Pass)

Goal: Rapidly categorize methyl types.

FeatureN-Methyl PyrroleC-Methyl PyrroleEffect of Ortho-Bromine
Shift Range 3.5 – 4.0 ppm 2.0 – 2.4 ppm +0.1 – 0.3 ppm (Downfield shift)
Multiplicity Singlet (sharp)Singlet (often broadened by NH coupling if NH exists)Remains Singlet (No Br-H coupling)
Integral 3H3H3H

Expert Insight: If you observe a methyl singlet at 2.35 ppm , it is likely a C-Methyl group deshielded by a neighbor (possibly Br or Carbonyl). If it is at 3.80 ppm , it is unequivocally an N-Methyl.

Method B: 13C NMR (The Verification Layer)

Goal: Confirm the presence and position of Bromine.

  • Methyl Carbons:

    • N-Me Carbon: 35 – 40 ppm

    • C-Me Carbon: 10 – 15 ppm

  • Ring Carbons (The Diagnostic):

    • Unsubstituted Pyrrole C-H: 105 – 120 ppm

    • Brominated Pyrrole C-Br: 95 – 105 ppm (Upfield Shift due to Heavy Atom Effect)

Method C: 2D NOESY (The Gold Standard)

Goal: Determine Regiochemistry (Where is the methyl relative to the bromine?).

Since Bromine has no proton, it creates a "NOE hole."

  • Scenario 1: Methyl is next to a Proton.

    • Observation: Strong NOE cross-peak between Methyl and Ring Proton.

  • Scenario 2: Methyl is next to Bromine. [2]

    • Observation:Absence of NOE cross-peak to a neighbor. (You may still see a weak NOE to the other neighbor if it is a proton).

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: Use DMSO-d6 if possible. It prevents exchange of the pyrrole N-H (if present) and sharpens C-methyl signals that might otherwise broaden due to tautomerism. CDCl3 is acceptable but can lead to broader lines.

  • Concentration: >5 mg/mL is recommended for clear 13C detection of quaternary C-Br carbons.

Acquisition Parameters (Bruker/Varian Standard)
  • 1H NMR:

    • Spectral Width: 12-14 ppm (to catch downfield NH).

    • Scans: 16-64.

  • 2D NOESY:

    • Mixing Time (D8): 500 – 800 ms . (Pyrroles are small molecules; longer mixing times are needed to build up NOE signal compared to proteins).

    • Relaxation Delay: 2.0 s.

    • Points: 2048 (F2) x 256 (F1).

Part 4: Visualization & Logic Flow

Workflow: Assigning the Methyl Signal

The following decision tree illustrates the logical process for assigning a methyl signal in a brominated pyrrole system.

MethylAssignment Start Unknown Methyl Signal CheckShift Check 1H Chemical Shift Start->CheckShift RangeHigh Range: 3.5 - 4.0 ppm CheckShift->RangeHigh RangeLow Range: 2.0 - 2.5 ppm CheckShift->RangeLow NMe Assignment: N-Methyl RangeHigh->NMe CMe Assignment: C-Methyl RangeLow->CMe CheckNOE Run 2D NOESY NMe->CheckNOE Verify Position CMe->CheckNOE Determine Neighbor NOE_Present NOE to Ring Proton Observed CheckNOE->NOE_Present NOE_Absent NOE to Ring Proton ABSENT CheckNOE->NOE_Absent Result_H Methyl is Ortho to Proton NOE_Present->Result_H Result_Br Methyl is Ortho to Bromine (Steric/Silent Neighbor) NOE_Absent->Result_Br

Caption: Logical workflow for distinguishing N-Me vs C-Me and determining bromine proximity via NOE silencing.

Diagram: The "NOE Hole" Concept

This diagram visualizes the expected NOE correlations in a 3-bromo-1-methylpyrrole system.

NOE_Map N1 N1 Me Me (3.7 ppm) N1->Me C2 C2-H N1->C2 Me->C2 YES C5 C5-H Me->C5 YES C3 C3-Br C2->C3 C2->C3 Silent C4 C4-H C3->C4 C4->C5 C5->N1

Caption: Visualization of NOE correlations. Green arrows indicate observable signals; Red dotted line indicates the "silent" zone caused by Bromine.

Part 5: Data Summary Table

ParameterN-Methyl C-Methyl (Ortho to H) C-Methyl (Ortho to Br)
1H Shift (

)
3.60 – 3.90 ppm2.05 – 2.20 ppm2.25 – 2.45 ppm
13C Shift (

)
35.0 – 38.0 ppm10.0 – 12.0 ppm11.0 – 13.0 ppm
NOESY Signal Strong to H2/H5Strong to adjacent HNone to Br side
Coupling (J) SingletSinglet (or weak d ~1Hz)Singlet

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Aiello, A., et al. (2008). "Stylisines A–F, Bromopyrrole Alkaloids from the Marine Sponge Stylissa massa." Journal of Natural Products. (Demonstrates NOE and Shift assignment in bromopyrroles).

  • Hoffman, T., et al. (2003). "Biosynthesis of Marine Pyrrole-2-aminoimidazole Alkaloids." Journal of the American Chemical Society. (Contains specific NMR data for brominated pyrrole precursors).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Hazard Assessment and Core Principles

Based on analogous compounds, 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is anticipated to be a solid that may cause skin, eye, and respiratory irritation[1][2][3][4][5][6]. Therefore, the primary safety objective is to prevent direct contact and inhalation. The operational plan detailed below is designed to create a multi-layered defense against exposure.

Key Safety Considerations:

  • Engineering Controls: The first line of defense is to handle the compound in a well-ventilated area, such as a certified chemical fume hood[1][7]. This minimizes the concentration of airborne particles.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.

  • Decontamination and Waste Disposal: Proper procedures for decontaminating work surfaces and disposing of chemical waste are critical to prevent environmental contamination and future exposures.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount. The following is a step-by-step guide to donning and doffing the necessary protective gear.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves. For prolonged handling, consider double-gloving.Nitrile gloves offer good resistance to a variety of chemicals, including many solvents and acids[8]. They are also effective at preventing skin contact with solid chemical powders. Inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles.Goggles provide a seal around the eyes to protect against dust and splashes[8]. A face shield offers an additional layer of protection for the entire face from unexpected splashes or reactions.
Body Protection A long-sleeved laboratory coat, fully buttoned.A lab coat protects the skin and personal clothing from contamination[8]. Ensure it is made of a suitable material, such as cotton or a flame-resistant blend.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.While a fume hood is the primary control, a respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) should be available for situations with a higher risk of aerosolization[9][10]. Use of a respirator requires proper fit-testing and training.
Footwear Closed-toe shoes that cover the entire foot.This is a standard laboratory practice to protect the feet from spills and falling objects[10].
Donning and Doffing Procedure

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Handling Procedures

A systematic approach to handling 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid will minimize the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing the chemical.

    • Don the complete PPE ensemble as described above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood.

    • Use a disposable weighing boat or line the balance with weighing paper to contain any spills.

    • Handle the container with care to avoid generating dust.

  • In-Use Procedures:

    • Keep the container of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid closed when not in use.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Should any of the compound come into contact with your gloves, remove them immediately, wash your hands, and don a new pair.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Properly dispose of all contaminated disposable materials as hazardous waste.

    • Doff PPE in the correct order to prevent contamination of your skin and clothing.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid and any materials contaminated with it is essential to protect the environment and prevent accidental exposure.

Waste Management Protocol:

  • Solid Waste:

    • Collect any unused solid 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid in a clearly labeled, sealed container for hazardous waste.

    • Contaminated disposable items such as gloves, weighing paper, and paper towels should also be placed in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid should be collected in a labeled, sealed container for halogenated organic waste.

    • Do not dispose of this chemical down the drain[2][11].

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection Solid Solid Waste (Unused chemical, contaminated gloves, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions containing the compound) Liquid_Container Labeled Halogenated Organic Waste Container Liquid->Liquid_Container Disposal Disposal via EHS Solid_Container->Disposal Liquid_Container->Disposal

Caption: Waste disposal workflow for 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][2][11].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][11].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1][2][11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][12].

  • Spill:

    • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For a large spill, evacuate the area and contact your institution's EHS office immediately.

By adhering to these guidelines, researchers can confidently and safely handle 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.